2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol

Lipophilicity Membrane permeability Drug-likeness

2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol (CAS 300358-95-6, ChemSpider ID is a synthetic pyrimidine hydrazone derivative with the molecular formula C14H16N4O3 and a molecular weight of 288.30 g/mol. The compound features a 6-methyl-pyrimidin-4-ol core linked via a hydrazino bridge to a 3,4-dimethoxybenzylidene moiety, placing it within the class of Schiff base hydrazones that have been investigated for antiproliferative, kinase-inhibitory, and immunomodulatory activities.

Molecular Formula C14H16N4O3
Molecular Weight 288.30 g/mol
Cat. No. B5964588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol
Molecular FormulaC14H16N4O3
Molecular Weight288.30 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C14H16N4O3/c1-9-6-13(19)17-14(16-9)18-15-8-10-4-5-11(20-2)12(7-10)21-3/h4-8H,1-3H3,(H2,16,17,18,19)/b15-8+
InChIKeyISRIRLDNPXNRBQ-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>43.2 [ug/mL]

2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol: Pyrimidine Hydrazone Scaffold for Kinase and Cytokine Pathway Research


2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol (CAS 300358-95-6, ChemSpider ID 7841488) is a synthetic pyrimidine hydrazone derivative with the molecular formula C14H16N4O3 and a molecular weight of 288.30 g/mol . The compound features a 6-methyl-pyrimidin-4-ol core linked via a hydrazino bridge to a 3,4-dimethoxybenzylidene moiety, placing it within the class of Schiff base hydrazones that have been investigated for antiproliferative, kinase-inhibitory, and immunomodulatory activities [1][2]. It is available as a research chemical through the Sigma-Aldrich AldrichCPR rare chemical collection, indicating its utility in early-stage discovery screening .

Why 3,4-Dimethoxybenzylidene Substitution Cannot Be Interchanged with Mono-Methoxy, Hydroxy, or Fluoro Analogs of 2-Hydrazino-6-methyl-pyrimidin-4-ol


Within the 2-hydrazino-6-methyl-pyrimidin-4-ol hydrazone series, the benzylidene substitution pattern directly governs lipophilicity (LogP), hydrogen-bonding capacity, and electron density distribution on the aromatic ring, which collectively dictate passive membrane permeability, target binding pose, and metabolic stability . The 3,4-dimethoxy substitution confers a predicted LogP that is substantially higher than 4-hydroxy analogs (which introduce H-bond donor capacity) and sterically distinct from 2,4- or 2,5-dimethoxy regioisomers, where methoxy positioning alters the dihedral angle between the benzylidene and pyrimidine planes and consequently the three-dimensional pharmacophore presentation at kinase ATP-binding pockets or cytokine-modulatory targets [1]. Simply interchanging analogs without accounting for these properties risks loss of target engagement, altered selectivity, or unpredictable ADME behavior, as documented in SAR studies of structurally related pyrimidine hydrazones [1].

Quantitative Differentiation Evidence for 2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol Versus Structural Analogs


Predicted Lipophilicity (LogP) Differentiation of 3,4-Dimethoxy vs. 4-Hydroxy and 4-Fluoro Benzylidene Analogs

The 3,4-dimethoxy substitution on the benzylidene ring of 2-[N'-(3,4-dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol produces a predicted LogP that is notably higher than the 4-hydroxy analog and substantially different from the 4-fluoro analog, based on computational property estimation across the analog series . This LogP difference translates into divergent predicted membrane permeability profiles, which is a critical parameter for intracellular target access in kinase inhibition and cytokine pathway modulation [1].

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor/Donor Profile Differentiates 3,4-Dimethoxy from Hydroxy-Substituted Analogs

The 3,4-dimethoxybenzylidene group in the target compound provides exclusively hydrogen-bond acceptor (HBA) character via its two methoxy oxygen atoms, with zero H-bond donor (HBD) capacity on the benzylidene ring. In contrast, the 4-hydroxy analog (2-(N'-(4-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-ol) introduces one phenolic HBD, and the 4-hydroxy-3-methoxy analog introduces both HBA and HBD functionality . This HBD/HBA profile distinction directly affects target binding selectivity, as kinase hinge regions and cytokine receptor pockets exhibit distinct H-bond donor/acceptor complementarity requirements documented in pyrimidine hydrazone docking studies [1].

Hydrogen bonding Target selectivity Pharmacophore design

Class-Level Antiproliferative Activity of Pyrimidine Hydrazone Scaffold Against Breast Cancer Cell Lines

In a 2023 study by Badawi et al. evaluating pyrimidine-based hydrazones, structurally related compounds bearing the 2-hydrazinyl-6-methylpyrimidin-4-one core with varied benzylidene substituents exhibited IC50 values ranging from 0.87 μM to 12.91 μM against MCF-7 breast cancer cells and 1.75 μM to 9.46 μM against MDA-MB-231 cells, outperforming the positive control 5-fluorouracil (5-FU) which showed IC50 values of 17.02 μM and 11.73 μM, respectively [1]. Several compounds in this series demonstrated selectivity indices favoring cancer cells over normal MCF-10A breast cells, with one compound achieving a 27.13 ng/mL caspase-9 elevation (8.26-fold vs. control), exceeding the effect of staurosporine (19.01 ng/mL) [1]. While the specific 3,4-dimethoxybenzylidene analog was not individually reported in this study, the data establish a class-level potency benchmark for the scaffold.

Antiproliferative activity Breast cancer MCF-7 MDA-MB-231

IL-12/IL-23 Pathway Modulation Relevance in Patent Literature for Pyrimidine Hydrazone Series

Patent WO2006007532A2, assigned to Synta Pharmaceuticals, claims a broad series of 2-substituted heteroaryl compounds featuring the 2-hydrazino-pyrimidine core with benzylidene substituents for the modulation of IL-12 production and IL-12-mediated processes [1]. A subsequent patent application US20110098267 specifically claims topical formulations of this compound class for psoriasis treatment via IL-12 and IL-23 inhibition [2]. The 3,4-dimethoxybenzylidene analog falls within the structural scope of these patent families, positioning it as a relevant probe for T_H1/T_H17 pathway research. In contrast, more polar analogs (e.g., 4-hydroxy-substituted) may exhibit different formulation compatibility and skin penetration properties for topical applications [2].

IL-12 IL-23 Immunomodulation Psoriasis

Regioisomeric Differentiation: 3,4-Dimethoxy vs. 2,4-Dimethoxy vs. 2,5-Dimethoxy Benzylidene Substitution

Among dimethoxybenzylidene regioisomers sharing the C14H16N4O3 molecular formula, the 3,4-substitution pattern places the methoxy groups in a vicinal relationship on the phenyl ring, creating a distinct electrostatic potential surface and conformational preference compared to the 2,4- and 2,5-dimethoxy isomers. The 2,4-dimethoxy isomer (CSID distinct) places one methoxy group ortho to the hydrazone linkage, potentially introducing steric clash that alters the dihedral angle between the benzylidene and pyrimidine planes, whereas the 3,4-isomer maintains a less hindered, more planar conformation conducive to π-stacking interactions in kinase ATP-binding sites . The 2,5-dimethoxy isomer presents yet another electrostatic topology. These regioisomeric differences are non-trivial: in related pyrimidine hydrazone kinase inhibitor series, the substitution pattern on the benzylidene ring has been shown to affect IC50 values by >10-fold depending on target [1].

Regioisomerism SAR Dihedral angle Docking pose

Recommended Research Application Scenarios for 2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol Based on Comparative Evidence


Kinase Inhibitor Screening: CDK4/6 or GSK-3β Selectivity Profiling Against Differentially Substituted Benzylidene Analogs

The 3,4-dimethoxy substitution confers a balanced lipophilicity profile (predicted LogP ~2.0–2.5) and planar conformation suitable for ATP-binding pocket engagement. Researchers should include 2-(N'-(4-hydroxy-benzylidene)-hydrazino)-6-methyl-pyrimidin-4-ol and 2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazino]-6-methylpyrimidin-4-ol as comparators to establish SAR for hinge-region H-bonding and steric tolerance [1]. The scaffold class has demonstrated CDK4/6 inhibitory potential in patent literature (US8841312) and GSK-3 inhibition with nanomolar potency in related pyrimidine hydrazone series .

Breast Cancer Antiproliferative SAR Expansion: MCF-7 and MDA-MB-231 Panel with Caspase-9 and Cell Cycle Endpoints

Building on Badawi et al. (2023), the target compound should be evaluated in MTT assays against MCF-7 and MDA-MB-231 cells alongside the unsubstituted benzylidene and 4-methoxy analogs, with 5-FU as a positive control (MCF-7 IC50 = 17.02 μM; MDA-MB-231 IC50 = 11.73 μM) [1]. The 3,4-dimethoxy substitution is predicted to yield IC50 values within the 0.87–12.91 μM range observed for the class, with selectivity assessment against MCF-10A normal breast cells. Downstream caspase-9 activation and annexin V apoptosis assays should be conducted to confirm mechanism, as several pyrimidine hydrazones in the study achieved caspase-9 elevations exceeding that of staurosporine [1].

IL-12/IL-23 Pathway Probe Development for Psoriasis and Inflammatory Disease Models

The compound's structural membership in the WO2006007532A2 patent family supports its use as an IL-12/IL-23 pathway probe [1]. Procure alongside the unsubstituted benzylidene analog for differential testing in LPS/IFN-γ-stimulated human PBMC assays measuring IL-12 p70 and IL-23 p19/p40 production. The 3,4-dimethoxy substitution's higher LogP may confer superior skin penetration in topical formulation studies, a key consideration for psoriasis models as outlined in US20110098267 . Include comparator testing with the 4-hydroxy analog to assess whether increased polarity reduces topical delivery efficiency.

Regioisomeric Selectivity Profiling: 3,4- vs. 2,4- vs. 2,5-Dimethoxybenzylidene Isomer Panel

Given that all three dimethoxy regioisomers share the molecular formula C14H16N4O3 (MW 288.30) but differ in methoxy positioning, a systematic isomer panel is essential for target-specific SAR development. The 3,4-isomer is predicted to be the most planar and least sterically hindered, which may favor kinase targets with flat ATP pockets (e.g., CDK family), while the 2,4-isomer's ortho-methoxy-induced twist may confer selectivity for deeper or more contoured binding sites [1]. Commercially source all three isomers (Sigma-Aldrich AldrichCPR collection or equivalent) for parallel IC50 determination in a kinase panel including CDK4/CyclinD1, CDK6/CyclinD3, and GSK-3β .

Quote Request

Request a Quote for 2-[N'-(3,4-Dimethoxy-benzylidene)-hydrazino]-6-methyl-pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.